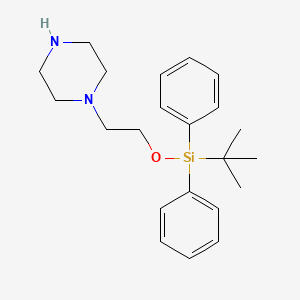

1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazin

Übersicht

Beschreibung

“1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine” is a chemical compound with the molecular formula C22H32N2OSi . It has a molecular weight of 368.6 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane . The InChI string and the Canonical SMILES are also provided for further structural analysis .

Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 368.228390183 g/mol . The topological polar surface area is 24.5 Ų . The compound has a heavy atom count of 26 .

Wissenschaftliche Forschungsanwendungen

Drogen Synthese

Der Piperazin-Rest, der Teil der Verbindung ist, findet sich häufig in Medikamenten oder bioaktiven Molekülen . Diese weit verbreitete Präsenz ist auf verschiedene mögliche Rollen zurückzuführen, die je nach Position im Molekül und der therapeutischen Klasse variieren, aber auch von der chemischen Reaktivität von Piperazin-basierten Synthons abhängen, die seinen Einbau in das Molekül erleichtern .

Kinase-Inhibitoren

Verbindungen, die den Piperazin-Rest enthalten, wurden zur Behandlung von metastasierendem Brustkrebs zugelassen . Sie binden an die kinase-inaktive Konformation, die für die Entwicklung von Krebs entscheidend ist .

Rezeptormodulatoren

Piperazinhaltige Verbindungen werden auch als Rezeptormodulatoren eingesetzt . Sie können mit verschiedenen Rezeptoren im Körper interagieren, ihre Aktivität beeinflussen und eine wichtige Rolle bei verschiedenen biologischen Prozessen spielen .

Synthetische Chemie

Der Piperazinring ist aus verschiedenen Gründen nützlich: wegen seiner Auswirkungen auf die physikalisch-chemischen Eigenschaften des endgültigen Moleküls, wegen seiner strukturellen und konformativen Eigenschaften und wegen seiner einfachen Handhabung in der synthetischen Chemie .

Biologische Bewertung

Zwei Derivate von N-Boc-Piperazin, ein Esterderivat, d. h. tert-Butyl-4-(2-Ethoxy-2-oxoethyl)-piperazin-1-carboxylat (1), und ein Hydrazidderivat tert-Butyl-4-(2-Hydrazino-2-oxoethyl)piperazin-1-carboxylat (2), wurden synthetisiert und mittels FT-IR, 1 H & 13 C NMR und LCMS spektroskopischen Studien charakterisiert . Die Strukturen von sowohl 1 als auch 2 wurden durch Einkristall-Röntgenbeugungsanalyse weiter bestätigt .

Antibakterielle und Antimykotische Aktivität

Die Verbindungen, die Piperazinringe enthalten, haben ein breites Spektrum an biologischen Aktivitäten gezeigt, wie z. B. die antibakterielle

Eigenschaften

IUPAC Name |

tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTGWHWKPHHGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887583-71-3 | |

| Record name | 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887583-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)

![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)

![Phenol, 4-ethoxy-5-[(2-hydroxyethyl)amino]-2-methyl- (9CI)](/img/no-structure.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)

![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)